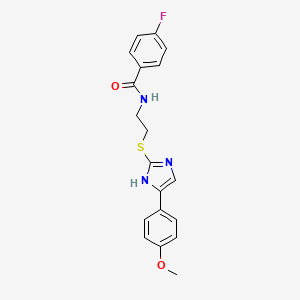

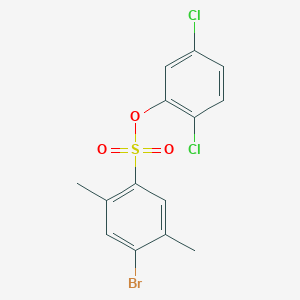

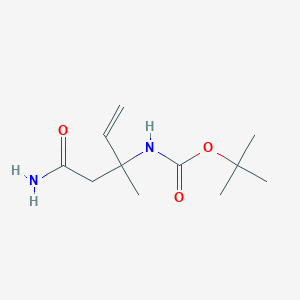

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate, also known as DCBDMB, is a chemical compound that has been the subject of research in the field of organic chemistry. This compound has been synthesized and studied for its potential use in scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Enzymatic and Hydrolytic Reactions

- Enzymatic and Hydrolytic Detoxification : The compound is involved in enzymatic reactions for detoxification. For example, dimethyl aryl phosphorothionates, related to the compound, undergo enzymatic and mild alkaline hydrolysis leading to derivatives like 4-bromo-2,5-dichlorophenyl phosphorothionic acid. This highlights its potential use in studies related to detoxification processes (Stenersen, 1969).

Coordination Chemistry

- Synthesis and Properties of Coordination Polymers : The compound is valuable in the synthesis of coordination polymers. For instance, Phenylbismuth bis(2,5-dimethylbenzenesulfonate) displays complex molecular structures, indicating the compound's utility in advanced material science and coordination chemistry (Sharutin & Sharutina, 2014).

Analytical Chemistry

- Analytical Standards in Chromatography : Derivatives of the compound, like deuterium-labeled phenethylamine derivatives, are used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. This demonstrates its role in analytical methodologies for precise measurement and detection (Xu & Chen, 2006).

Organic Synthesis

- Halogenation Reactions in Organic Synthesis : The compound's derivatives are crucial in organic synthesis, particularly in halogenation reactions. Such reactions are essential in synthesizing various complex organic compounds, indicating the compound’s utility in organic chemistry and material science (Bovonsombat & Mcnelis, 1993).

Pharmacological Research

- Investigation in Pharmacological Activities : The sulfonamide derivatives of the compound are investigated for their pharmacological activities. Such studies are critical for developing new therapeutic agents and understanding the biological activities of novel compounds (Shakuntala et al., 2017).

Antimicrobial Research

- Antipathogenic Activity : Research indicates that certain derivatives show significant antipathogenic activity, particularly against bacterial strains known for their biofilm formation capabilities. This underlines its potential in antimicrobial research and the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).

Fungicidal Research

- In Vitro Antifungal Effects : Derivatives of the compound demonstrate broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This suggests its utility in developing novel antifungal agents and studying fungal pathogenesis (Buchta et al., 2004).

Propriétés

IUPAC Name |

(2,5-dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrCl2O3S/c1-8-6-14(9(2)5-11(8)15)21(18,19)20-13-7-10(16)3-4-12(13)17/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCXVFZHGDOQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)